molecular formula C9H8BrN3S B1303279 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine CAS No. 886360-55-0

4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine

Cat. No. B1303279
M. Wt: 270.15 g/mol
InChI Key: KUTYUJWSFOAFHN-UHFFFAOYSA-N
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Description

The compound 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the bromine substituents on the thiophene ring indicates potential reactivity for further chemical modifications. The presence of the amine group on the pyrimidine ring suggests possible applications in pharmaceuticals and chemical synthesis.

Synthesis Analysis

The synthesis of related pyrimidine compounds has been explored in various studies. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been shown to result in regioselective displacement, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . This suggests that similar methods could potentially be applied to synthesize the compound by substituting the appropriate thiophene derivative.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be determined using X-ray crystallography, as demonstrated in the study of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which crystallized in the monoclinic crystal system . The intramolecular hydrogen bonding observed in the crystal structure is crucial for the stability of the compound. Similarly, the Schiff base compound related to the target molecule also crystallized in the monoclinic system, with intramolecular hydrogen bonding interactions . These findings provide insights into the potential molecular structure of 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives with amines has been studied, showing that secondary amines can react with halogenated pyrimidines to afford substituted aminopyrimidines . Additionally, the amination of brominated pyrimidines with potassium amide in liquid ammonia has been investigated, revealing that the reaction proceeds via an EA and/or AE mechanism rather than the ANRORC mechanism . These studies provide a foundation for understanding the chemical reactions that 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine might undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine are not detailed in the provided papers, the properties of similar compounds can offer some predictions. For example, the crystallization behavior and hydrogen bonding patterns observed in related pyrimidine derivatives suggest that the compound of interest may also exhibit similar crystalline properties and solubility characteristics . The spectral data from related compounds, such as IR, Raman, 1H NMR, 13C NMR, and mass spectrometry, could be used to infer the properties of the target compound .

Scientific Research Applications

Chemical Synthesis and Catalysis

4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine is utilized as a precursor in the synthesis of complex chemical structures. For instance, it undergoes reactions with various boronic acids under Suzuki coupling conditions, using palladium catalysts, to yield products with hydrolysis of the imine linkages. This reaction mechanism is crucial in forming specific chemical structures and has been studied extensively using density functional theory (DFT) calculations to provide insight into the transition metal-catalyzed hydrolysis of imines (Ahmad et al., 2019).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Studies have shown that specific substituted derivatives exhibit significant antibacterial and antifungal activities. The structure-activity relationship of these compounds provides valuable insights for the development of new antimicrobial agents (Vijaya Laxmi et al., 2019).

Material Science

In material science, the compound is used in the synthesis of new materials with potential applications. For instance, it has been used to create new thiazolo[4,5-d]pyrimidine derivatives, which are of interest due to their unique chemical properties and potential applications in various fields (Bakavoli et al., 2006).

Crystallography and Molecular Structure Analysis

The compound and its derivatives are also used in crystallography and molecular structure analysis. Studies have been conducted to understand the crystal and molecular structures of related compounds, which is crucial for understanding their chemical behavior and properties. Such studies contribute to the field of crystallography and provide a foundation for further material development (Odell et al., 2007).

properties

IUPAC Name

4-(3-bromothiophen-2-yl)-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3S/c1-5-4-7(13-9(11)12-5)8-6(10)2-3-14-8/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTYUJWSFOAFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=C(C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377161
Record name 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine

CAS RN

886360-55-0
Record name 4-(3-Bromo-2-thienyl)-6-methyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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